molecular formula C25H28ClNO5 B12750105 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride CAS No. 86433-58-1

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride

Cat. No.: B12750105
CAS No.: 86433-58-1
M. Wt: 457.9 g/mol
InChI Key: SDEDBVWEKXZPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzopyran ring, a carboxylic acid group, and a piperidinyl ester moiety. It is often studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid with 2-hydroxy-3-(1-piperidinyl)propanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters .

Scientific Research Applications

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to receptors, and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride is unique due to its specific ester and piperidinyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

86433-58-1

Molecular Formula

C25H28ClNO5

Molecular Weight

457.9 g/mol

IUPAC Name

(2-hydroxy-3-piperidin-1-ylpropyl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride

InChI

InChI=1S/C25H27NO5.ClH/c1-17-22(28)20-11-8-12-21(24(20)31-23(17)18-9-4-2-5-10-18)25(29)30-16-19(27)15-26-13-6-3-7-14-26;/h2,4-5,8-12,19,27H,3,6-7,13-16H2,1H3;1H

InChI Key

SDEDBVWEKXZPSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC(CN3CCCCC3)O)C4=CC=CC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.